molecular formula C10H11BrClNO B13429082 N-(2-Bromophenyl)-4-chlorobutyramide

N-(2-Bromophenyl)-4-chlorobutyramide

Cat. No.: B13429082
M. Wt: 276.56 g/mol
InChI Key: WIKLTDDDTXZFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)-4-chlorobutyramide is a synthetic organic compound of significant interest in research and development, particularly in the field of medicinal chemistry. It features both bromophenyl and chlorobutyramide functional groups, making it a valuable intermediate for the synthesis of more complex molecules. Its structure is analogous to other documented bromophenyl acetamide derivatives, which have been investigated as key scaffolds in the development of potential therapeutic agents and as building blocks for antimicrobial and antiproliferative compounds . This compound is typically supplied as a high-purity solid. It is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

N-(2-bromophenyl)-4-chlorobutanamide

InChI

InChI=1S/C10H11BrClNO/c11-8-4-1-2-5-9(8)13-10(14)6-3-7-12/h1-2,4-5H,3,6-7H2,(H,13,14)

InChI Key

WIKLTDDDTXZFHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCCl)Br

Origin of Product

United States

Preparation Methods

Direct Acylation of 2-Bromoaniline

One common approach is the direct reaction of 2-bromoaniline with 4-chlorobutyryl chloride in an inert solvent such as toluene, chlorobenzene, or xylene. The reaction is typically carried out at elevated temperatures (50–150 °C) with stirring. The process involves:

  • Charging the aromatic amine into the solvent.
  • Slow addition of 4-chlorobutyryl chloride to control exotherm.
  • Heating the mixture to promote amide bond formation.
  • Monitoring hydrogen chloride evolution as an indicator of reaction progress.
  • Quenching residual acyl chloride with methanol if necessary.
  • Isolation of the amide by cooling and filtration.

This method yields N-(2-bromophenyl)-4-chlorobutyramide with purity generally over 95% and yields ranging from 85% to 95% depending on scale and conditions.

Halogenation of Preformed N-Phenylbutyramide

An alternative method involves bromination of N-phenyl-4-chlorobutyramide at the ortho position of the phenyl ring. This can be achieved using brominating agents under controlled conditions to selectively introduce the bromine atom at the 2-position. The steps include:

  • Synthesis of N-phenyl-4-chlorobutyramide via acylation of aniline.
  • Bromination using bromine or N-bromosuccinimide (NBS) in solvents like chloroform or acetic acid.
  • Temperature control to avoid polybromination.
  • Purification by recrystallization or chromatography.

This route is less direct but allows for selective substitution patterns.

Condensation with Haloalkanoic Acid Amides

According to patent US2929818A, haloalkanoic acid amides of the formula NC(O)-Alk-Halogen can be condensed with substituted anilines or related amines in inert solvents (e.g., benzene, toluene) with potassium iodide as a catalyst at 140–150 °C for 50–80 hours. The reaction mixture is then treated with aqueous acid and ether to isolate the hydrochloride salt, which can be converted to the free amide by base treatment and solvent extraction.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Toluene, chlorobenzene, xylene Aromatic solvents preferred for solubility
Temperature 50–150 °C Higher temps (140–150 °C) for condensation steps
Time 20–80 hours Longer times for condensation reactions
Catalyst/Additives Potassium iodide (0.1 parts) Facilitates halogen exchange and substitution
Quenching Agent Methanol To destroy residual acyl chlorides
Workup Acid-base extraction, recrystallization Purification steps to isolate pure amide
Yield 85–95% (acylation), 22–27% (some bromination steps) Yield depends on method and reaction control

Experimental Examples from Literature

Example 1: Acylation in Toluene (Adapted from US2929818A)

  • Reactants: 10.2 parts of N-cyclohexyl-γ-chlorobutyramide, 15.9 parts of 4-phenyl-1,2,3,6-tetrahydropyridine, 0.1 part potassium iodide.
  • Solvent: Toluene.
  • Conditions: Heated in sealed tube at 150 °C for 72 hours.
  • Workup: Reaction mixture treated with water, organic layer separated and diluted with ether, dry gaseous hydrogen chloride passed through solution to precipitate hydrochloride salt.
  • Purification: Recrystallization from isopropanol.
  • Outcome: High purity amide hydrochloride obtained.

Example 2: Bromination of N-(2-Methylphenyl)butanamide (From US20030065211A1)

  • Starting material: N-(2-methylphenyl)butanamide.
  • Brominating agent: Bromine or N-bromosuccinimide.
  • Solvent: Aromatic solvent such as toluene or chlorobenzene.
  • Conditions: Controlled temperature to achieve selective bromination at 4-position.
  • Yield: Over 90% of N-(4-bromo-2-methylphenyl)butanamide.

Research Discoveries and Improvements

  • The use of potassium iodide as a catalyst significantly improves the halogen exchange and substitution efficiency in condensation reactions.
  • Aromatic solvents provide better solubility and reaction control compared to alkanols or ketones.
  • Controlled addition of acyl chlorides and brominating agents minimizes side reactions and improves selectivity.
  • Longer reaction times at elevated temperatures are necessary for complete conversion in condensation routes.
  • Quenching residual reagents with methanol enhances product purity.
  • Recrystallization from isopropanol or acetone is effective for purification of the amide hydrochloride salts.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Purification Notes
Direct Acylation 2-Bromoaniline + 4-chlorobutyryl chloride 50–100 °C, aromatic solvent 85–95 Filtration, recrystallization Simple, high yield
Halogenation of N-phenylbutyramide N-phenyl-4-chlorobutyramide + Br2/NBS Room temp to 50 °C 22–27 Chromatography, recrystallization Selective bromination step
Condensation with haloalkanoic amide Haloalkanoic acid amide + substituted amine 140–150 °C, KI catalyst, 50–80 h 85–90 Acid-base extraction, recrystallization Longer reaction, catalyst-assisted

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-4-chlorobutyramide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, potentially forming carboxylic acids or ketones.

    Reduction: Reduced derivatives, potentially forming amines or alcohols.

    Hydrolysis: 2-Bromoaniline and 4-chlorobutyric acid.

Scientific Research Applications

N-(2-Bromophenyl)-4-chlorobutyramide has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used to study the effects of halogenated amides on biological systems, including their potential as antimicrobial or anticancer agents.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-4-chlorobutyramide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The bromine and chlorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(E)-3-(2-Bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (Compound 12d)
  • Structure : Features a 2-bromophenyl group linked to an acrylamide scaffold with a pyridinyl-pyrimidinyl substituent.
  • Activity : Demonstrates antiproliferative activity in human chronic myeloid leukemia K562 cells, showing 3-fold higher potency than STI-571 (a tyrosine kinase inhibitor) .
  • Key Difference : The extended aromatic system and pyrimidine moiety enhance its kinase-inhibitory properties, unlike the simpler aliphatic chain in N-(2-Bromophenyl)-4-chlorobutyramide.
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
  • Structure : Substitutes the bromine in the target compound with chlorine and introduces methoxy/methyl groups on the benzamide ring.
  • Activity : Studied for fluorescence properties , with spectrofluorometric analysis revealing emission maxima at 420 nm (excitation at 340 nm) .
  • Key Difference : The absence of a bromine atom and presence of electron-donating groups (methoxy, methyl) alter its electronic profile, making it more suitable for optical applications.
STI-571 (Imatinib)
  • Structure: A phenylaminopyrimidine derivative with a methylpiperazine tail.
  • Activity: A well-known tyrosine kinase inhibitor used in leukemia treatment.
  • Key Difference : While both STI-571 and this compound contain halogenated aromatic groups, STI-571’s complex heterocyclic core is critical for its therapeutic efficacy .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physical Activity Reference
This compound C₁₀H₁₁BrClNO 276.558 2-Bromophenyl, 4-chlorobutanamide Synthetic intermediate
Compound 12d C₂₆H₂₃BrN₄O 511.40 2-Bromophenyl, pyridinyl-pyrimidine Antiproliferative (IC₅₀: 0.12 μM)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ 283.73 4-Chlorophenyl, methoxy, methyl Fluorescence (λem: 420 nm)
STI-571 C₂₉H₃₁N₇O 493.60 Phenylaminopyrimidine, methylpiperazine Tyrosine kinase inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-Bromophenyl)-4-chlorobutyramide, and how are intermediates monitored for purity?

  • Methodology : The synthesis typically involves coupling 2-bromoaniline with 4-chlorobutyryl chloride under Schotten-Baumann conditions. Intermediates are monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7 v/v) as the mobile phase. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is used to confirm intermediate structures . Final purification is achieved via recrystallization from ethanol/water mixtures, with purity assessed by high-performance liquid chromatography (HPLC) (>98% purity threshold) .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodology : Structural elucidation employs Fourier-transform infrared spectroscopy (FTIR) to identify amide C=O stretches (~1650–1680 cm⁻¹) and aryl halide bands. Mass spectrometry (MS) via electron ionization (EI) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 290.5). Quantitative ¹H NMR in deuterated dimethyl sulfoxide (DMSO-d₆) integrates aromatic protons (δ 7.2–7.8 ppm) and aliphatic chains (δ 1.8–3.5 ppm) .

Q. What solvent systems are optimal for solubility studies in biological assays?

  • Methodology : Test solubility in dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers (pH 4–9). Use UV-Vis spectroscopy at λ_max = 270 nm (aryl absorbance) to quantify solubility limits. For cell-based assays, maintain DMSO concentrations <0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing halogen displacement side reactions?

  • Methodology : Employ a Design of Experiments (DoE) approach to vary reaction parameters (temperature, stoichiometry, catalyst). Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates. Monitor competing pathways (e.g., bromine displacement) via LC-MS and adjust reaction time to <6 hours to suppress byproduct formation .

Q. How to resolve contradictions between spectroscopic data and computational models for the compound’s conformation?

  • Methodology : Perform single-crystal X-ray diffraction to determine the solid-state structure and compare with density functional theory (DFT) calculations (B3LYP/6-31G* basis set). Analyze discrepancies in dihedral angles between the bromophenyl and chlorobutyramide moieties, which may arise from solvent effects in NMR vs. crystal packing .

Q. What strategies are effective for studying structure-activity relationships (SAR) against microbial targets?

  • Methodology : Synthesize analogs with modified substituents (e.g., 4-fluoro or 4-methyl groups). Evaluate antimicrobial activity via minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli. Corrogate activity with logP values and electrostatic potential maps to identify critical pharmacophores .

Q. How to address discrepancies in cytotoxicity data across different cancer cell lines?

  • Methodology : Conduct dose-response assays (IC₅₀) using MTT or resazurin-based viability tests. Normalize data to control compounds (e.g., doxorubicin) and account for cell line-specific efflux pump activity (e.g., P-glycoprotein expression). Validate apoptosis induction via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.